molecular formula C19H17NO6 B14178886 4-[(4-Oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]butyl nitrate CAS No. 924708-61-2

4-[(4-Oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]butyl nitrate

Cat. No.: B14178886
CAS No.: 924708-61-2
M. Wt: 355.3 g/mol
InChI Key: IJMKVIASFJCFKS-UHFFFAOYSA-N
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Description

4-[(4-Oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]butyl nitrate is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran ring system, which is fused with a phenyl group and linked to a butyl nitrate moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]butyl nitrate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a phenolic compound and an appropriate aldehyde or ketone under acidic or basic conditions.

    Butylation: The final step involves the attachment of the butyl group, which can be accomplished through an alkylation reaction using butyl halides or butyl alcohol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]butyl nitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-[(4-Oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]butyl nitrate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Research focuses on its potential therapeutic applications, such as drug development for various diseases.

    Industry: The compound is explored for its use in materials science, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(4-Oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]butyl nitrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit certain enzymes involved in oxidative stress and inflammation.

    Signal Transduction: The compound may modulate signaling pathways related to cell growth, apoptosis, and immune response.

    Gene Expression: It can influence the expression of genes associated with various biological processes.

Comparison with Similar Compounds

4-[(4-Oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]butyl nitrate can be compared with other benzopyran derivatives, such as:

    Baicalin: Known for its anti-inflammatory and antioxidant properties.

    Quercetin: A flavonoid with strong antioxidant activity.

    Curcumin: A compound with anti-inflammatory and anticancer effects.

The uniqueness of this compound lies in its specific structural features and the presence of the butyl nitrate moiety, which may confer distinct biological and chemical properties.

Properties

CAS No.

924708-61-2

Molecular Formula

C19H17NO6

Molecular Weight

355.3 g/mol

IUPAC Name

4-(4-oxo-2-phenylchromen-7-yl)oxybutyl nitrate

InChI

InChI=1S/C19H17NO6/c21-17-13-18(14-6-2-1-3-7-14)26-19-12-15(8-9-16(17)19)24-10-4-5-11-25-20(22)23/h1-3,6-9,12-13H,4-5,10-11H2

InChI Key

IJMKVIASFJCFKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)OCCCCO[N+](=O)[O-]

Origin of Product

United States

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